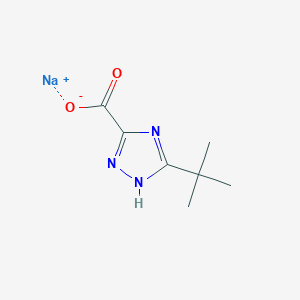

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate

CAS No.: 2138528-35-3

Cat. No.: VC4205495

Molecular Formula: C7H10N3NaO2

Molecular Weight: 191.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138528-35-3 |

|---|---|

| Molecular Formula | C7H10N3NaO2 |

| Molecular Weight | 191.166 |

| IUPAC Name | sodium;5-tert-butyl-1H-1,2,4-triazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H11N3O2.Na/c1-7(2,3)6-8-4(5(11)12)9-10-6;/h1-3H3,(H,11,12)(H,8,9,10);/q;+1/p-1 |

| Standard InChI Key | AOVRVAFWQABUEE-UHFFFAOYSA-M |

| SMILES | CC(C)(C)C1=NC(=NN1)C(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate features a 1,2,4-triazole ring substituted at the 3-position with a carboxylate group and at the 5-position with a tert-butyl moiety. The sodium counterion enhances solubility in aqueous and polar organic solvents, facilitating its use in solution-phase reactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₀N₃NaO₂ | |

| Molecular weight | 191.166 g/mol | |

| IUPAC name | Sodium 5-tert-butyl-4H-1,2,4-triazole-3-carboxylate | |

| CAS registry number | 2138528-35-3 |

The tert-butyl group confers steric bulk, influencing the compound’s reactivity and intermolecular interactions. X-ray crystallography of analogous triazoles reveals planar ring systems with bond lengths consistent with aromatic delocalization.

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic peaks at 1650–1700 cm⁻¹ (C=O stretch of carboxylate) and 1550–1600 cm⁻¹ (triazole ring vibrations). Nuclear magnetic resonance (¹H NMR) in D₂O exhibits a singlet at δ 1.35 ppm for the tert-butyl group and a downfield-shifted proton adjacent to the carboxylate at δ 8.20 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via neutralization of 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylic acid with sodium hydroxide in aqueous or alcoholic media. Optimized conditions involve:

-

Molar ratio: 1:1 acid-to-NaOH to prevent overbasification.

-

Solvent: Ethanol/water (3:1 v/v) for controlled solubility.

-

Temperature: 25–30°C to minimize side reactions.

The reaction proceeds quantitatively, yielding >95% pure product after recrystallization from hot ethanol.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Residence time: 5–10 minutes.

-

Throughput: 50–100 kg/day.

-

Purity control: In-line pH monitoring and liquid chromatography ensure consistent quality .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥200 mg/mL at 25°C) and moderate solubility in methanol (≈50 mg/mL). It is hygroscopic, requiring storage under anhydrous conditions. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, with exothermic degradation peaking at 280°C.

Reactivity Profile

-

Coordination chemistry: Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole nitrogen and carboxylate oxygen, forming stable complexes.

-

Nucleophilic substitution: The carboxylate group undergoes esterification with alkyl halides (e.g., methyl iodide) to yield ester derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to triazole-based kinase inhibitors. For example, coupling with piperazine derivatives yields compounds with IC₅₀ values <100 nM against EGFR.

Materials Science

Incorporated into metal-organic frameworks (MOFs) for gas storage (CO₂ uptake = 2.8 mmol/g at 1 bar).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume